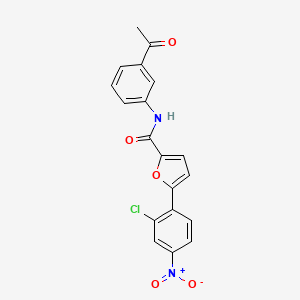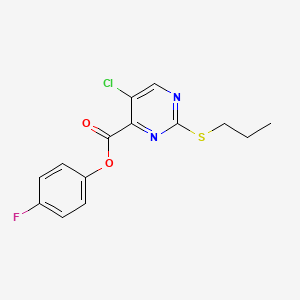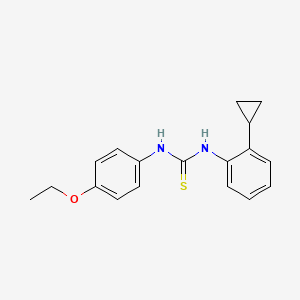![molecular formula C23H18ClF3N2O4S B4630450 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, S-alkylation of chloroacetamide derivatives, and reactions with triazole derivatives under alkaline conditions. For instance, a series of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides were synthesized through such processes, showcasing the versatility of acetamide derivatives in synthesizing biologically active molecules (Hu Yu-sen, 2009).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as IR, 1HNMR, and elemental analysis play a vital role in elucidating the structures. The molecular structure of similar compounds indicates significant conjugation and potential intramolecular hydrogen bonding, influencing the compound's reactivity and physical properties (M. Helliwell et al., 2011).
Chemical Reactions and Properties
The reactivity of acetamide derivatives with various reagents can lead to a wide array of chemical reactions, producing novel compounds with potentially useful biological activities. For example, synthesis efforts have led to compounds with antimicrobial, antidepressant, and anticonvulsant properties, demonstrating the chemical versatility of acetamide derivatives (N. Shruthi et al., 2015).
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. For instance, the crystallization behavior and hydrogen bonding patterns of compounds provide insight into their stability and solubility characteristics. Studies have detailed the crystal structures of similar compounds, highlighting the role of hydrogen bonds and other non-covalent interactions in determining the physical properties (Xinchen Chi et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are essential for the application of these compounds in synthetic chemistry and drug development. Research into acetamide derivatives reveals their potential as intermediates in the synthesis of more complex molecules with desirable biological activities (Gao Yonghong, 2009).
Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis
Research in organic chemistry has led to the development of new compounds through reactions like cyclization and acetylation, exploring their properties and applications. For instance, studies have involved the synthesis of novel compounds through specific reactions, providing insights into their structural characteristics and potential as building blocks for further chemical synthesis (Helliwell et al., 2011).
Molecular Docking and Drug Design
Molecular docking studies have been conducted to explore the anti-inflammatory properties of similar compounds through in silico modeling, targeting specific biological domains such as cyclooxygenase COX-1 and 2. This approach helps in understanding the interaction between these compounds and biological targets, potentially leading to the development of new drugs (Al-Ostoot et al., 2020).
Therapeutic Potential
Some derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities, showcasing the potential therapeutic benefits of these compounds. The modifications in the molecular structure have been found to influence their biological activities, highlighting the importance of chemical synthesis in drug development (Rani et al., 2014).
Chemoselective Acetylation
In the context of synthesizing intermediates for antimalarial drugs, chemoselective acetylation has been explored using specific catalysts. This process underscores the importance of selective reactions in producing compounds with desired functional groups, critical in the synthesis of pharmaceutical agents (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2O4S/c24-18-13-16(34(31,32)29-12-11-15-5-1-4-8-20(15)29)9-10-21(18)33-14-22(30)28-19-7-3-2-6-17(19)23(25,26)27/h1-10,13H,11-12,14H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZNMFMBYMOWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)
![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
![2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4630380.png)
![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)




![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
![4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4630479.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)